molecular formula C15H9BrF4N2O4 B11545704 2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol

2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol

Cat. No.: B11545704
M. Wt: 437.14 g/mol
InChI Key: GXRKZAHPNVKLHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol is a complex organic compound characterized by the presence of bromine, nitro, and phenol functional groups, along with a tetrafluoroethoxy-substituted phenyl imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of bromine and nitro groups, and finally the attachment of the tetrafluoroethoxy-substituted phenyl imino moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: Formation of 2-amino-4-bromo-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol.

    Oxidation: Formation of quinone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol is unique due to the presence of the tetrafluoroethoxy-substituted phenyl imino moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9BrF4N2O4

Molecular Weight

437.14 g/mol

IUPAC Name

2-bromo-4-nitro-6-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C15H9BrF4N2O4/c16-12-6-10(22(24)25)5-8(13(12)23)7-21-9-1-3-11(4-2-9)26-15(19,20)14(17)18/h1-7,14,23H

InChI Key

GXRKZAHPNVKLHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OC(C(F)F)(F)F

Origin of Product

United States

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